N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
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Overview
Description
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the (3 + 2) cycloaddition reaction, where Cu(I) or Ru(II) catalysts are often employed . due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being developed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride
- BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold
Uniqueness
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the ethylcyclohexyl group and the dimethoxybenzamide moiety
Properties
CAS No. |
82571-15-1 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[3-(1-ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(26-22-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,23) |
InChI Key |
VEQPDYUGZJNMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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